molecular formula C9H5Cl2F3O B6291329 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone CAS No. 1247697-59-1

1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone

Cat. No.: B6291329
CAS No.: 1247697-59-1
M. Wt: 257.03 g/mol
InChI Key: CTCIJONHOYJVBQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a propanone backbone

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to improved scalability and consistency in production .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone include:

The uniqueness of this compound lies in its combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCIJONHOYJVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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